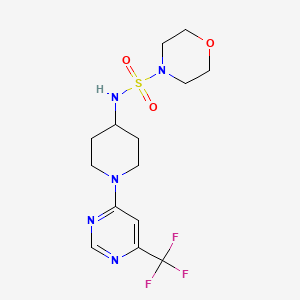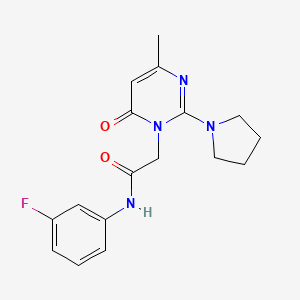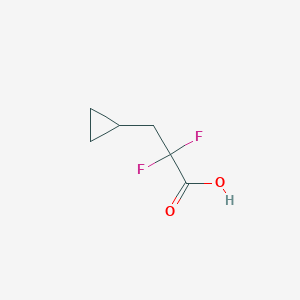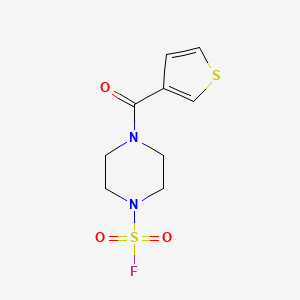
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that targets specific enzymes and proteins in biological systems.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide involves the reaction of 4-(morpholin-4-yl)benzenesulfonamide with 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.
Starting Materials
4-(morpholin-4-yl)benzenesulfonamide, 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Suitable solvent (e.g. dichloromethane or dimethylformamide)
Reaction
Step 1: Dissolve 4-(morpholin-4-yl)benzenesulfonamide (1.0 equiv) and 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (1.2 equiv) in a suitable solvent (e.g. dichloromethane or dimethylformamide) under nitrogen atmosphere., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature or under reflux conditions for 12-24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 4: Purify the crude product by column chromatography or recrystallization using a suitable solvent (e.g. ethyl acetate/hexanes) to obtain the final compound.
作用機序
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide works by inhibiting specific enzymes and proteins in biological systems. It binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This can lead to a reduction in disease symptoms and progression.
生化学的および生理学的効果
The biochemical and physiological effects of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide depend on the specific enzymes and proteins that it targets. It has been shown to have anti-inflammatory effects, as well as anti-tumor effects. It can also affect cellular signaling pathways, leading to changes in cellular processes such as cell growth and differentiation.
実験室実験の利点と制限
One of the main advantages of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide is its specificity for certain enzymes and proteins. This allows for targeted inhibition and reduced off-target effects. However, its use in lab experiments can be limited by factors such as solubility and stability.
将来の方向性
There are several future directions for research on N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide. These include further studies on its potential therapeutic applications, as well as the development of new synthesis methods to improve its solubility and stability. Additionally, there is potential for the use of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide in combination with other drugs or therapies to enhance its effects.
科学的研究の応用
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of specific enzymes and proteins, which can be useful in treating various diseases such as cancer, inflammation, and autoimmune disorders. It has also been studied for its potential use as a diagnostic tool in imaging studies.
特性
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N5O3S/c15-14(16,17)12-9-13(19-10-18-12)21-3-1-11(2-4-21)20-26(23,24)22-5-7-25-8-6-22/h9-11,20H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJHPDZYHPGCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)N2CCOCC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2624286.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2624291.png)
![2-chloro-N-[(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2624293.png)
![2-(4-Bromophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2624294.png)
![Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate](/img/structure/B2624296.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2624297.png)
![3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624298.png)
![N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2624300.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide](/img/structure/B2624301.png)

![6-Acetyl-2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2624305.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2624307.png)
